7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound belonging to the benzazepine class. This compound is characterized by its complex structure, which includes a benzazepine core substituted with methoxy groups at positions 7 and 8, a nitrobenzyl group at position 3, and a ketone functional group at position 2. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 7 and 8 through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the benzazepine core.
Formation of the Ketone Functional Group: The ketone functional group at position 2 is introduced through an oxidation reaction, typically using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy groups and the nitrobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzazepine derivatives depending on the reagents used.
Scientific Research Applications
7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating gene expression and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the nitrobenzyl group, resulting in different chemical and biological properties.
3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the methoxy groups, affecting its reactivity and biological activity.
7,8-dimethoxy-3-benzyl-1,3-dihydro-2H-3-benzazepin-2-one: Contains a benzyl group instead of a nitrobenzyl group, leading to different chemical behavior.
Uniqueness
7,8-dimethoxy-3-(4-nitrobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is unique due to the presence of both methoxy and nitrobenzyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7,8-dimethoxy-3-[(4-nitrophenyl)methyl]-1H-3-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-17-9-14-7-8-20(19(22)11-15(14)10-18(17)26-2)12-13-3-5-16(6-4-13)21(23)24/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAKFJCFLOHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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